molecular formula C15H23BO2 B6148467 4,4,5,5-tetramethyl-2-(3,4,5-trimethylphenyl)-1,3,2-dioxaborolane CAS No. 357193-13-6

4,4,5,5-tetramethyl-2-(3,4,5-trimethylphenyl)-1,3,2-dioxaborolane

Cat. No.: B6148467
CAS No.: 357193-13-6
M. Wt: 246.2
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Description

4,4,5,5-Tetramethyl-2-(3,4,5-trimethylphenyl)-1,3,2-dioxaborolane is a boronic acid derivative with a complex molecular structure. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in organic synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-tetramethyl-2-(3,4,5-trimethylphenyl)-1,3,2-dioxaborolane typically involves the reaction of 3,4,5-trimethylphenylboronic acid with a suitable reagent under controlled conditions. One common method is the borylation reaction, where a boron-containing compound is introduced to the phenyl ring.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of specialized equipment and precise control of reaction parameters to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters.

  • Reduction: Reduction reactions can be used to convert the boronic acid to boronic esters or other derivatives.

  • Substitution: Substitution reactions involve replacing the boronic acid group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.

  • Reduction: Reducing agents such as sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions include boronic esters, boronic acids, and other boron-containing derivatives.

Scientific Research Applications

Chemistry: In organic chemistry, this compound is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. It is also used in borylation reactions to introduce boron groups into organic molecules.

Biology: In biological research, the compound is used in the study of enzyme inhibitors and as a tool for probing biological systems. Its ability to form stable complexes with various biomolecules makes it valuable in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of boron-containing drugs. Its reactivity and stability make it suitable for use in drug synthesis and as a building block for pharmaceuticals.

Industry: In the chemical industry, 4,4,5,5-tetramethyl-2-(3,4,5-trimethylphenyl)-1,3,2-dioxaborolane is used in the production of advanced materials, including polymers and coatings. Its unique properties contribute to the development of new materials with enhanced performance.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the formation of boronic esters and boronic acids, which can interact with various substrates. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substrates.

Comparison with Similar Compounds

  • 4,4,5,5-Tetramethyl-2-(2,4,6-trimethylphenyl)-1,3,2-dioxaborolane

  • 2-Mesityl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness: 4,4,5,5-Tetramethyl-2-(3,4,5-trimethylphenyl)-1,3,2-dioxaborolane is unique in its stability and reactivity compared to similar compounds. Its specific substitution pattern on the phenyl ring contributes to its distinct chemical properties and applications.

This comprehensive overview highlights the importance and versatility of this compound in various fields of science and industry. Its unique properties and wide range of applications make it a valuable compound in modern chemistry.

Properties

CAS No.

357193-13-6

Molecular Formula

C15H23BO2

Molecular Weight

246.2

Purity

95

Origin of Product

United States

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